
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is an organic compound with the molecular formula C10H11N It is an aniline derivative where the aniline group is substituted with a 1,3-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) can be achieved through several methods. One common approach involves the reaction of aniline with 1,3-butadiene under specific conditions. This reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, palladium-catalyzed amination reactions are often employed in the synthesis of aniline derivatives .
Industrial Production Methods
Industrial production of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of transition-metal catalysts, such as palladium or nickel, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are typically used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) involves its interaction with various molecular targets. The presence of the aniline group allows it to participate in nucleophilic and electrophilic reactions. The butadienyl group can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methylbut-2-en-1-yl)aniline]
- 2-[(1-phenylbut-2-en-1-yl)aniline]
- 2-[(1-ethylbut-2-en-1-yl)aniline]
Uniqueness
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is unique due to the presence of the 1,3-butadienyl group, which imparts distinct chemical properties compared to other aniline derivatives. This structural feature allows it to participate in specific polymerization reactions and makes it a valuable compound in materials science .
Properties
CAS No. |
138386-62-6 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
InChI Key |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
SMILES |
C=CC=CC1=CC=CC=C1N |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1N |
Canonical SMILES |
C=CC=CC1=CC=CC=C1N |
Synonyms |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



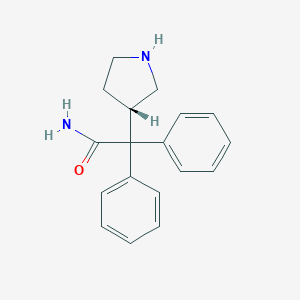


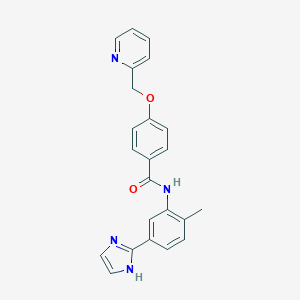

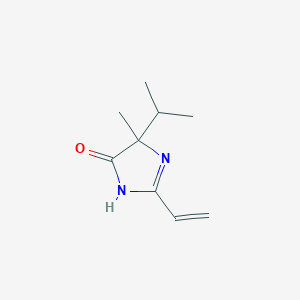
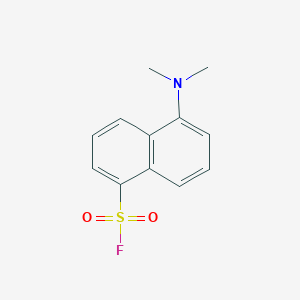


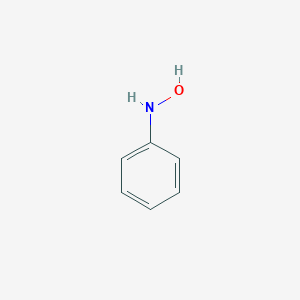
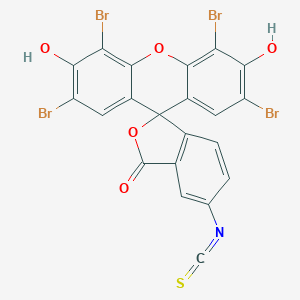
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

